molecular formula C15H14ClN3O B12807104 3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-72-9

3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12807104
CAS No.: 133626-72-9
M. Wt: 287.74 g/mol
InChI Key: ONVGVODGEJVTBH-UHFFFAOYSA-N
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Description

3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines. This compound is characterized by its unique structure, which includes a pyrido[2,3-b][1,5]benzodiazepine core with various substituents such as chlorine, ethyl, and methyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl can yield the desired pyrido[2,3-b][1,5]benzodiazepine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are suitable for large-scale synthesis is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the specific arrangement of the ethyl and methyl groups contribute to its distinct properties compared to other similar compounds.

Properties

CAS No.

133626-72-9

Molecular Formula

C15H14ClN3O

Molecular Weight

287.74 g/mol

IUPAC Name

3-chloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C15H14ClN3O/c1-3-19-13-7-5-4-6-12(13)18(2)15(20)11-8-10(16)9-17-14(11)19/h4-9H,3H2,1-2H3

InChI Key

ONVGVODGEJVTBH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C(=O)C3=C1N=CC(=C3)Cl)C

Origin of Product

United States

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